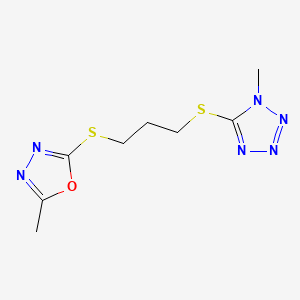![molecular formula C16H25N3O2 B14425372 N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide CAS No. 85708-00-5](/img/structure/B14425372.png)
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a hydroxypiperidine carboxamide moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(Diethylamino)benzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired hydroxypiperidine derivative. The final step involves the acylation of the hydroxypiperidine derivative with a suitable carboxylic acid derivative to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Applications De Recherche Scientifique
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential use in drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethylamino group and hydroxypiperidine moiety play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Diethylamino)phenyl]-N’-phenylurea: This compound shares the diethylamino phenyl group but differs in its urea moiety.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide, it contains the diethylamino phenyl group but lacks the piperidine and carboxamide functionalities.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85708-00-5 |
|---|---|
Formule moléculaire |
C16H25N3O2 |
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18(4-2)14-10-8-13(9-11-14)17-16(21)19-12-6-5-7-15(19)20/h8-11,15,20H,3-7,12H2,1-2H3,(H,17,21) |
Clé InChI |
ZJMDSEYHRZICIP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=O)N2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
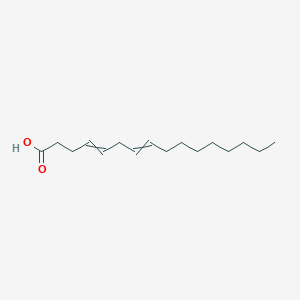
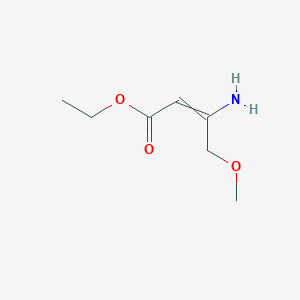


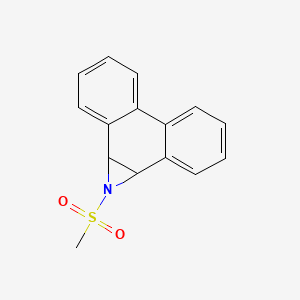
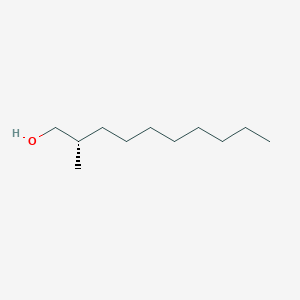


![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
